![molecular formula C19H17N3O3S B4767427 3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4767427.png)
3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
描述
3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of PSB-0739 involves its binding to the allosteric site of the mGluR5 receptor, which leads to the potentiation of the receptor's activity. This results in the increased release of neurotransmitters, including glutamate, which plays a crucial role in synaptic plasticity and learning and memory. PSB-0739 has also been shown to inhibit specific signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects, including the potentiation of synaptic plasticity and learning and memory, the inhibition of cancer cell growth and proliferation, and the modulation of specific signaling pathways. Additionally, PSB-0739 has been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using PSB-0739 in lab experiments is its high potency and selectivity for the mGluR5 receptor. This makes it an ideal tool for studying the role of the receptor in various physiological and pathological conditions. Additionally, the optimized synthesis method of PSB-0739 allows for the production of high yields of pure compound, which is essential for reproducible and reliable research results. However, one of the limitations of using PSB-0739 in lab experiments is its high cost, which may limit its availability for some research groups.
未来方向
There are several future directions for the research and development of PSB-0739. One of the main areas of future research is the identification of new applications for PSB-0739 in various fields, including neuroscience, cancer research, and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of PSB-0739 and its potential interactions with other signaling pathways. Furthermore, the development of new and more efficient synthesis methods for PSB-0739 may lead to a reduction in its cost and increase its availability for research purposes.
Conclusion
In conclusion, PSB-0739 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of PSB-0739 has been optimized to increase the yield and purity of the compound, making it suitable for various research applications. PSB-0739 has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Its mechanism of action involves its binding to the allosteric site of the mGluR5 receptor, which leads to the potentiation of the receptor's activity. PSB-0739 has various biochemical and physiological effects, including the potentiation of synaptic plasticity and learning and memory, the inhibition of cancer cell growth and proliferation, and the modulation of specific signaling pathways. Although there are some limitations to using PSB-0739 in lab experiments, its high potency and selectivity for the mGluR5 receptor make it an ideal tool for studying the role of the receptor in various physiological and pathological conditions. Finally, there are several future directions for the research and development of PSB-0739, including the identification of new applications, elucidation of its mechanism of action, and the development of new and more efficient synthesis methods.
科学研究应用
PSB-0739 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PSB-0739 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory. PSB-0739 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, PSB-0739 has been used in drug discovery research to identify and develop new drugs that target specific receptors and signaling pathways.
属性
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-6-5-11-20-13-15)16-7-4-8-17(12-16)22-26(24,25)18-9-2-1-3-10-18/h1-13,22H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPLWKNGNKSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
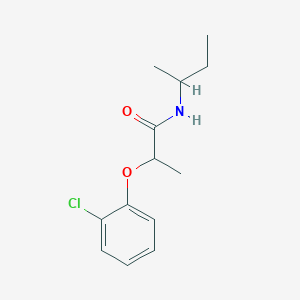
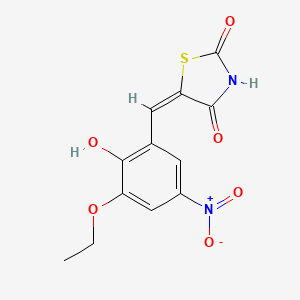
![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)
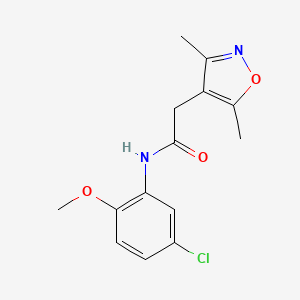
![2-methyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4767388.png)
![3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4767394.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4767401.png)
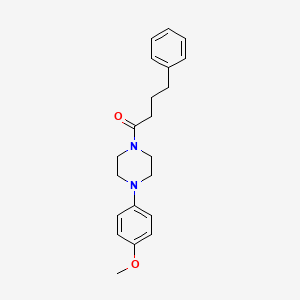
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4767412.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4767415.png)
![1-[6-(3-chlorophenoxy)hexyl]piperidine](/img/structure/B4767430.png)
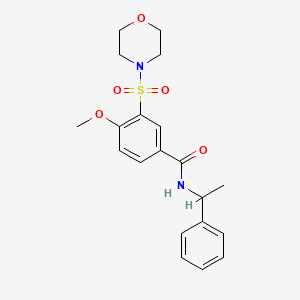
![2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4767441.png)